tert-butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate
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Overview
Description
tert-Butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate is an organic compound that features a complex structure with a purine derivative and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate typically involves multi-step reactionsThe reaction conditions often involve the use of organic solvents such as 1,4-dioxane and bases like cesium carbonate (Cs2CO3) under palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, such as azides or halides.
Scientific Research Applications
tert-Butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N-Boc-hydroxylamine
- tert-Butyl-N-methylcarbamate
Uniqueness
tert-Butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate is unique due to its specific structure, which combines a purine derivative with a cyclohexyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H24N6O3 |
---|---|
Molecular Weight |
348.40 g/mol |
IUPAC Name |
tert-butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate |
InChI |
InChI=1S/C16H24N6O3/c1-16(2,3)25-15(24)20-9-4-6-10(7-5-9)22-13-11(21-14(22)23)12(17)18-8-19-13/h8-10H,4-7H2,1-3H3,(H,20,24)(H,21,23)(H2,17,18,19) |
InChI Key |
AIUFGMSVXOUMQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N2C3=NC=NC(=C3NC2=O)N |
Origin of Product |
United States |
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